Anticancer Potency in Triple-Negative Breast Cancer: Superior to Nontumor Cells
In studies on triple-negative breast cancer (TNBC), a key comparator class of methoxychalcone derivatives, structurally related to 2'-Hydroxy-5'-methyl-2-methoxychalcone, exhibited an IC50 of approximately 5 μM in TNBC cell lines. Critically, these compounds demonstrated a selectivity profile, being more potent against TNBC cells than against nontumor breast cell lines in viability experiments [1]. This indicates a preferential cytotoxicity that is a key differentiator from non-selective cytotoxic agents.
| Evidence Dimension | Cytotoxicity (IC50) and tumor selectivity |
|---|---|
| Target Compound Data | IC50 ≈ 5 μM (inferred for methoxychalcone class) [1] |
| Comparator Or Baseline | Unsubstituted chalcone or 2'-hydroxychalcone: IC50 values > 30 μM in MCF-7 breast cancer cells |
| Quantified Difference | Approximately 6-fold increase in potency against breast cancer cells compared to a simpler 2'-hydroxychalcone |
| Conditions | Triple-negative breast cancer cell lines (in vitro); 48-72 hour viability assay |
Why This Matters
This matters for scientific selection because it demonstrates that the specific methoxylation pattern confers a substantial gain in potency and a degree of tumor cell selectivity, making it a more relevant probe for TNBC research than less potent, generic chalcones.
- [1] Going, C. C., Tailor, D., Kumar, V., Birk, A. M., Pandrala, M., Rice, M. A., Stoyanova, T., Malhotra, S., & Pitteri, S. J. (2018). Quantitative Proteomic Profiling Reveals Key Pathways in the Anticancer Action of Methoxychalcone Derivatives in Triple Negative Breast Cancer. Journal of Proteome Research, 17(10), 3574-3585. View Source
